Syncurine

Neuromuscular pharmacology Train-of-four monitoring Depolarizing block

Decamethonium bromide (Syncurine, C10) is a bisquaternary ammonium depolarizing nAChR blocker validated as a prototypical open-channel blocker. It delivers unique train-of-four fade (T4/T1 ~0.66 at 50% T1 depression), voltage-independent blockade with slow washout kinetics, and selective skeletal muscle accumulation—properties absent in succinylcholine or hexamethonium. These signatures enable rigorous dissection of nicotinic receptor gating, renal organic cation transporter (OCT) studies, and autoradiographic muscle pharmacology. Procuring ≥98% pure Syncurine ensures reproducible, mechanistically distinct electrophysiological and tracer data unattainable with generic depolarizing blockers.

Molecular Formula C16H38BrN2+
Molecular Weight 338.39 g/mol
CAS No. 541-22-0
Cat. No. B1670007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyncurine
CAS541-22-0
Synonyms(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide
Molecular FormulaC16H38BrN2+
Molecular Weight338.39 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1
InChIKeyUWAHZUFNAYDOTG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Syncurine (Decamethonium Bromide, CAS 541-22-0): Depolarizing Neuromuscular Blocker Procurement Overview


Syncurine (decamethonium bromide, C10) is a depolarizing neuromuscular blocking agent that acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs) at the motor endplate, producing sustained depolarization and subsequent muscle paralysis. It is a bisquaternary ammonium compound with the formula C16H38Br2N2 and a molecular weight of 338.39 g/mol. Historically used to induce paralysis during anesthesia and electroconvulsive therapy, it is characterized by a short duration of action and renal elimination without hydrolysis by plasma cholinesterase [1].

Why In-Class Neuromuscular Blockers Cannot Replace Syncurine (Decamethonium Bromide) Without Performance Verification


Depolarizing neuromuscular blockers are not interchangeable due to marked differences in potency, mechanism of antagonism, presynaptic versus postsynaptic selectivity, and interaction profiles with nondepolarizing agents. Direct comparative studies reveal that decamethonium exhibits distinct electrophysiological signatures—including voltage-independent blockade, slow washout kinetics, and unique train-of-four fade patterns—that differentiate it from both other depolarizers (e.g., succinylcholine) and nondepolarizing competitors (e.g., hexamethonium, pancuronium, d-tubocurarine). Substitution without explicit verification of these parameters can lead to altered efficacy, unexpected drug interactions, and misinterpretation of experimental results [1][2].

Syncurine (Decamethonium Bromide) Quantified Differentiation Evidence Guide


Train-of-Four Fade Profile: Decamethonium vs. Hexamethonium vs. Pancuronium in Rat Hemidiaphragm

Decamethonium demonstrates a distinct train-of-four (TOF) fade profile compared to hexamethonium and pancuronium. At 50% T1 (first twitch) depression, decamethonium produced a T4/T1 ratio of 0.66 during onset and 0.53 during recovery, whereas hexamethonium produced ratios of 0.16 (onset) and 0.29 (recovery), and pancuronium produced ratios of 0.46 (onset) and 0.40 (recovery) [1]. This indicates that decamethonium causes significantly less fade than hexamethonium and a moderate fade pattern distinct from both comparators.

Neuromuscular pharmacology Train-of-four monitoring Depolarizing block

Equieffective Neuromuscular Blocking Concentration: Decamethonium vs. d-Tubocurarine in Rat Diaphragm

In the indirectly stimulated rat diaphragm preparation, decamethonium required a substantially higher concentration to produce neuromuscular blockade equivalent to that of the nondepolarizing blocker d-tubocurarine. Approximate equieffective concentrations were 75 μM for decamethonium (C10) versus 1.8 μM for d-tubocurarine (TC), representing a 42-fold difference in potency [1]. This quantitative potency disparity underscores that decamethonium cannot be directly substituted for d-tubocurarine in experimental or clinical protocols without dose adjustment.

Neuromuscular junction Concentration-response Depolarizing vs. nondepolarizing

Open-Channel Blockade Mechanism: Decamethonium vs. Tubocurarine vs. Hexamethonium in Ganglionic nAChRs

Using voltage-clamp recordings from rat submandibular ganglion cells, decamethonium (10 μM) and (+)-tubocurarine (5 μM) produced use-dependent rundown of agonist responses consistent with open-channel blockade, whereas hexamethonium (2-20 μM) did not exhibit this property and instead showed voltage-dependent antagonism [1]. This mechanistic divergence—decamethonium and tubocurarine sharing open-channel blockade despite different receptor pharmacology—positions decamethonium as a unique tool for studying ion channel blockade mechanisms independent of depolarizing vs. nondepolarizing classification.

Ion channel pharmacology Nicotinic receptor Voltage-clamp electrophysiology

Selective Accumulation in Muscle Tissue: Decamethonium vs. Hexamethonium via Autoradiography

Autoradiographic studies in mice revealed that 14C-labeled decamethonium exhibits high accumulation specifically in muscular tissues, whereas 14C-labeled hexamethonium and dimethonium do not show any appreciable accumulation in muscle [1]. This differential tissue targeting is consistent with decamethonium's primary action as a muscle relaxant versus hexamethonium's ganglionic depressant profile, and provides a physicochemical basis for selecting decamethonium over other bisquaternary ammonium compounds when muscle-specific distribution is required.

Tissue distribution Quaternary ammonium compounds Autoradiography

Synaptic Transmission Depression in Spinal Cord: Decamethonium vs. Gallamine in Cats

In spinal cat preparations, decamethonium (0.5 mg/kg, intravenous) profoundly depressed both monosynaptic and polysynaptic ventral root responses and increased reflex latency, whereas gallamine (Flaxedil) at customary paralyzing doses (1-2 mg/kg) had virtually no effect on spinal synaptic transmission [1]. This central nervous system depressant effect of decamethonium, absent with gallamine, indicates that decamethonium possesses additional pharmacological actions beyond peripheral neuromuscular blockade that may influence experimental outcomes in whole-animal studies.

Spinal reflexes Synaptic pharmacology Central nervous system

Renal Uptake Kinetics: Decamethonium vs. Hexamethonium in Mouse Kidney Slices

In mouse kidney slice experiments, decamethonium (1.8 μM) achieved a slice-to-medium (S/M) concentration ratio of 9 after 1 hour of aerobic incubation, continuing to increase over 3 hours, whereas hexamethonium (2.0 μM) exhibited an S/M ratio of only 0.7-0.8 after 1 hour [1]. The decamethonium uptake was energy-dependent (inhibited under nitrogen atmosphere and by metabolic inhibitors) and followed saturation kinetics, indicating active transport against a concentration gradient, unlike the passive distribution of hexamethonium.

Renal pharmacology Drug transport Quaternary ammonium compounds

Syncurine (Decamethonium Bromide) Evidence-Based Research Application Scenarios


Neuromuscular Blockade Mechanism Studies: Differentiating Depolarizing Open-Channel Blockers from Competitive Antagonists

Decamethonium serves as a prototypical depolarizing open-channel blocker in electrophysiological investigations of nicotinic acetylcholine receptors. Its use-dependent rundown of agonist responses at 10 μM, documented in rat submandibular ganglion voltage-clamp studies, distinguishes it from voltage-dependent blockers like hexamethonium and enables mechanistic dissection of ion channel gating [1]. This application is particularly valuable for researchers studying structure-activity relationships of quaternary ammonium neuromuscular blockers or validating new nAChR antagonists.

Quantitative Pharmacodynamic Studies: Using Train-of-Four Fade as a Decamethonium-Specific Endpoint

The unique train-of-four (TOF) fade profile of decamethonium—producing a T4/T1 ratio of 0.66 at 50% T1 depression in rat hemidiaphragm preparations—provides a quantifiable endpoint for distinguishing depolarizing block from nondepolarizing block [2]. This fade pattern is distinct from both hexamethonium (T4/T1 0.16) and pancuronium (T4/T1 0.46), making decamethonium a valuable reference compound for validating neuromuscular monitoring techniques or assessing novel muscle relaxants with mixed mechanisms.

Tissue-Specific Distribution Studies: Leveraging Muscle-Selective Accumulation for Quaternary Ammonium Compound Tracking

Autoradiographic evidence demonstrates that radiolabeled decamethonium accumulates selectively in skeletal muscle, unlike hexamethonium or dimethonium [3]. This property makes decamethonium an ideal tracer for investigating muscle-specific drug distribution, organic cation transporter function in skeletal muscle, or validating imaging-based pharmacokinetic models of bisquaternary ammonium compounds.

Active Renal Transport Investigations: Decamethonium as a Model Substrate for Organic Cation Secretion

The active, energy-dependent uptake of decamethonium by renal slices (achieving a 12-fold higher S/M ratio than hexamethonium) establishes it as a validated substrate for studying organic cation transport mechanisms in the kidney [4]. Researchers investigating renal drug disposition, transporter-mediated drug interactions, or nephrotoxicity mechanisms can employ decamethonium as a reference compound with well-characterized uptake kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syncurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.